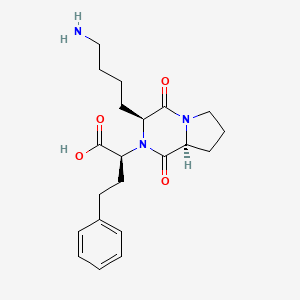

Lisinopril S,S,S-Diketopiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMHWCBWYXAOU-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328385-86-0 | |

| Record name | Lisinopril S,S,S-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Intramolecular Dehydration in Lisinopril: A Technical Guide

Executive Summary Lisinopril, a dipeptide-based ACE inhibitor (N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline), exhibits a distinct degradation profile driven by intramolecular dehydration. Unlike simple hydrolysis, this pathway involves a cyclization reaction that yields a diketopiperazine (DKP) derivative.[1] This guide details the mechanistic, kinetic, and analytical aspects of this transformation, providing researchers with actionable protocols for stability assessment and mitigation.

Structural Basis of Instability

The lisinopril molecule contains two critical moieties that drive its instability:

-

The Secondary Amine: Located on the lysine residue (N-terminus relative to the proline).

-

The Carboxylic Acid: Located on the C-terminal proline.

In the solid state, lisinopril exists as a dihydrate.[1][2][3][4][5] Upon thermal stress or desiccation, the crystal lattice loses water (dehydration of the crystal), increasing molecular mobility. This facilitates the nucleophilic attack of the secondary amine onto the carbonyl carbon of the proline carboxylic acid (or the adjacent amide bond in specific conformers), resulting in ring closure and the expulsion of a water molecule.

Key Degradation Product

The primary product of this intramolecular dehydration is Lisinopril Diketopiperazine .[1][6]

-

USP Designation: Lisinopril Related Compound A.

-

EP Designation: Impurity C (S,S,S-isomer) and Impurity D (epimerized R,S,S-isomer).

-

Chemical Structure: (2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid.[4][7]

The Mechanistic Pathway[3][8]

The formation of the DKP ring is not a random degradation event but a specific sequence of thermodynamic steps.

Step-by-Step Mechanism

-

Lattice Dehydration: Lisinopril dihydrate loses crystal water (

), transitioning to a metastable anhydrous phase. -

Conformational Rotation: The anhydrous molecule adopts a "folded" conformation where the N-terminal secondary amine approaches the C-terminal carboxyl group.

-

Nucleophilic Attack: The lone pair on the secondary amine attacks the carbonyl carbon of the proline carboxyl group.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Elimination: The hydroxyl group is protonated and leaves as water (dehydration), leading to the formation of the amide bond that closes the 6-membered diketopiperazine ring.

Pathway Visualization

The following diagram illustrates the reaction coordinate from the stable dihydrate to the DKP impurity.

Caption: Reaction coordinate showing the dehydration of the crystal lattice followed by the intramolecular cyclization to form the Diketopiperazine (DKP) derivative.

Kinetic Drivers & Thermodynamics

Understanding the kinetics is crucial for predicting shelf-life. The reaction does not follow simple zero-order kinetics due to the phase change involved.

Kinetic Parameters

| Parameter | Value / Characteristic | Context |

| Reaction Order | Pseudo-first-order | In solid-state stability studies. |

| Activation Energy ( | Solid phase degradation (high barrier indicates stability at RT unless stressed). | |

| Role of Moisture | Biphasic Effect | 1. Removal of crystal water initiates the reactive anhydrous phase.2. However, presence of amorphous moisture lowers |

| pH Dependence | U-shaped Profile | Maximum stability at pH 5.0–6.0. Acidic conditions protonate the amine (preventing attack); basic conditions ionize the carboxyl (reducing electrophilicity), but extreme pH catalyzes hydrolysis/cyclization. |

Analytical Strategy: Detecting the DKP

The DKP impurity is non-polar relative to Lisinopril due to the loss of the zwitterionic character (formation of the amide). Reverse-Phase HPLC (RP-HPLC) is the standard for separation.

Validated Experimental Protocol

Objective: Quantify Lisinopril DKP (USP Related Compound A) in drug substance or tablets.

1. Reagents & Standards:

-

Mobile Phase A: Phosphate Buffer (pH 2.0 - 2.5) with Hexanesulfonate (ion-pairing agent used in some pharmacopeial methods to retain Lisinopril, though modern C18 columns often allow simplified buffers).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Standard: Lisinopril USP RS; Lisinopril Related Compound A RS.

2. Chromatographic Conditions:

-

Column: C18 (L1 packing),

, -

Temperature:

(Elevated temperature improves peak shape for peptides). -

Flow Rate:

. -

Detection: UV @

or -

Injection Volume:

.

3. Gradient Profile (Example):

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

|---|---|---|

| 0 | 90 | 10 |

| 15 | 60 | 40 |

| 25 | 60 | 40 |

| 30 | 90 | 10 |

4. System Suitability Criteria:

-

Resolution (

): -

Tailing Factor:

for Lisinopril. -

RSD:

for replicate injections.

Analytical Workflow Diagram

Caption: Standardized workflow for the HPLC quantification of Lisinopril and its DKP impurity.

Mitigation in Formulation

To prevent intramolecular dehydration during drug product development, the following strategies are scientifically grounded:

-

Crystal Form Control: Strictly maintain the dihydrate form. Avoid processing steps (high shear granulation, excessive drying) that strip crystal water, as the amorphous or anhydrous forms are kinetically unstable precursors to the DKP.

-

Excipient Compatibility: Avoid acidic excipients that might catalyze the reaction, or highly hygroscopic excipients that might strip water from the API lattice.

-

Packaging: Use high-barrier packaging (Alu-Alu blisters) to prevent moisture cycling. While moisture accelerates degradation, the initial loss of lattice water is the trigger; therefore, maintaining a constant relative humidity equilibrium is vital.

References

-

Widjaja, E., et al. (2008).[3] Kinetics of Lisinopril Intramolecular Cyclization in Solid Phase Monitored by Fourier Transform Infrared Microscopy. Applied Spectroscopy. Link

-

Uekusa, H., et al. (2012).[2] Mechanism of Dehydration–Hydration Processes of Lisinopril Dihydrate Investigated by ab Initio Powder X-ray Diffraction Analysis. Crystal Growth & Design. Link

-

United States Pharmacopeia (USP). Lisinopril Monograph: Related Compound A. USP-NF. Link

-

European Pharmacopoeia (Ph.[4][7][8] Eur.). Lisinopril Dihydrate: Impurities C and D.[4][8] Link

-

Stanisz, B. (2004). Kinetics of Lisinopril degradation in solid phase. ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doisrpska.nub.rs [doisrpska.nub.rs]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

For Immediate Distribution

[CITY, State] – [Date] – In the landscape of pharmaceutical quality control, the diligent identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This technical guide offers an in-depth comparative analysis of Lisinopril EP Impurity C and Lisinopril USP Related Compound A, providing researchers, scientists, and drug development professionals with a comprehensive resource for navigating the pharmacopeial standards of the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Introduction: The Critical Role of Impurity Profiling in Lisinopril

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. As with any active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can lead to the formation of related substances or impurities. Rigorous control of these impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide. This guide focuses on a specific, yet crucial, degradation impurity of lisinopril, clarifying its identity and the subtle yet significant differences in its control as stipulated by the EP and USP.

Unveiling the Identity: EP Impurity C and USP Related Compound A

Through comprehensive analysis of pharmacopeial documentation and chemical reference standards, it is unequivocally established that Lisinopril EP Impurity C and Lisinopril USP Related Compound A refer to the identical chemical entity.

Chemical Name: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid

This compound, a diketopiperazine derivative, is a known degradation product of lisinopril. Its formation is primarily attributed to the intramolecular dehydration of the lisinopril molecule, a process that can be accelerated by factors such as elevated temperatures.[1]

Below is a visual representation of the chemical structures of Lisinopril and its diketopiperazine impurity.

Caption: Chemical structures of Lisinopril and its degradation product.

Pharmacopeial Specifications: A Tale of Two Monographs

While the chemical identity is the same, the acceptance criteria for this impurity diverge between the European Pharmacopoeia and the United States Pharmacopeia. This distinction is a critical consideration for pharmaceutical manufacturers aiming for global market access.

| Impurity Name | Pharmacopeia | Acceptance Criteria |

| Impurity C | European Pharmacopoeia (EP) | Maximum 0.2% |

| Related Compound A | United States Pharmacopeia (USP) | Not More Than (NMT) 0.3% |

This seemingly minor difference of 0.1% can have significant implications for batch release, stability studies, and overall quality control strategies. The rationale behind these differing limits may stem from various factors, including the respective pharmacopeias' risk assessment methodologies and historical data.

The Genesis of an Impurity: Formation Pathway

Understanding the formation pathway of Lisinopril EP Impurity C / USP Related Compound A is fundamental to its control. The primary mechanism is an intramolecular condensation reaction, leading to the formation of the diketopiperazine ring.

Caption: Formation pathway of the diketopiperazine impurity from Lisinopril.

This reaction is often promoted by thermal stress, making it a critical parameter to monitor during manufacturing, particularly during drying and heat-sterilization processes, as well as during long-term storage.

Analytical Scrutiny: A Comparative Look at EP and USP Methodologies

Both the European Pharmacopoeia and the United States Pharmacopeia prescribe High-Performance Liquid Chromatography (HPLC) for the separation and quantification of lisinopril and its related substances. While the fundamental principle is the same, there are notable differences in the specific methodologies that can impact resolution, run time, and sensitivity.

European Pharmacopoeia (EP) Approach

The EP monograph for lisinopril dihydrate outlines a gradient HPLC method for the determination of related substances.

Experimental Protocol (Based on EP general methodology):

-

Mobile Phase Preparation:

-

Mobile Phase A: A mixture of a phosphate buffer and acetonitrile. The exact composition and pH are specified in the monograph.

-

Mobile Phase B: A different ratio of phosphate buffer and acetonitrile, or a different solvent entirely, as specified.

-

-

Chromatographic System:

-

Column: A stainless steel column packed with octadecylsilyl silica gel for chromatography (C18), with dimensions typically around 4.6 mm x 150 mm and a particle size of 5 µm.

-

Detector: A UV spectrophotometer set at a wavelength of approximately 215 nm.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

-

Procedure:

-

Inject a defined volume of the test solution and a reference solution containing a known concentration of Lisinopril EP Impurity C reference standard.

-

Run the gradient program as specified in the monograph.

-

Calculate the percentage of Impurity C in the sample by comparing the peak area of the impurity in the test solution to the peak area of the reference standard.

-

United States Pharmacopeia (USP) Approach

The USP monograph for lisinopril also employs an HPLC method for the analysis of organic impurities.

Experimental Protocol (Based on USP monograph):

-

Mobile Phase Preparation:

-

A gradient mixture of a buffer solution (e.g., monobasic sodium phosphate, pH adjusted) and an organic modifier like acetonitrile.

-

-

Chromatographic System:

-

Column: A column containing L7 packing (octylsilane chemically bonded to porous silica particles), typically with dimensions of 4.6 mm x 25 cm and a 5-µm particle size.

-

Detector: A UV detector set at 210 nm.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at 50 °C.

-

-

Procedure:

-

Inject the sample solution and a standard solution containing a known concentration of USP Lisinopril Related Compound A RS.

-

Perform the chromatographic separation using the specified gradient.

-

Quantify the amount of Related Compound A based on the peak response in comparison to the standard.

-

Causality Behind Experimental Choices

The selection of specific chromatographic parameters in both monographs is driven by the need to achieve adequate separation of lisinopril from its potential impurities.

-

Column Chemistry (C18 vs. C8): The choice between an octadecyl (C18) and an octyl (C8) stationary phase influences the retention and selectivity of the separation. C18 columns provide higher hydrophobicity and are suitable for retaining a wide range of compounds, while C8 columns offer slightly less retention and can be advantageous for faster analysis of moderately polar compounds.

-

Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the acidic and basic functional groups in lisinopril and its impurities, thereby affecting their retention times and peak shapes.

-

Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 50 °C in the USP method) can improve peak symmetry, reduce viscosity of the mobile phase for better efficiency, and enhance the reproducibility of the analysis.

-

Detection Wavelength: The choice of 210-215 nm is based on the UV absorbance characteristics of lisinopril and its impurities, which exhibit significant absorbance in this lower UV region due to the presence of peptide bonds and other chromophores.

The following diagram illustrates a generalized workflow for the HPLC analysis of lisinopril impurities, applicable to both EP and USP methodologies with their respective specific parameters.

Caption: Generalized workflow for HPLC analysis of Lisinopril impurities.

Conclusion: A Unified Approach to Global Compliance

The convergence of Lisinopril EP Impurity C and USP Related Compound A as a single chemical entity simplifies the identification aspect for analytical scientists. However, the divergence in their acceptance criteria necessitates a robust quality control strategy that can meet the more stringent of the two limits if global marketing is intended. A thorough understanding of both the EP and USP analytical methodologies is crucial for developing and validating in-house methods that are accurate, precise, and capable of reliably quantifying this critical impurity, thereby ensuring the delivery of safe and effective lisinopril-containing medicines to patients worldwide.

References

-

Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of Lisinopril Diketopiperazine Impurities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, leading to the formation of impurities that can impact its safety and efficacy. Among these, the diketopiperazine (DKP) derivative, formed through intramolecular cyclization, is of significant interest. This technical guide provides a comprehensive overview of the toxicological assessment of lisinopril diketopiperazine impurities. In the absence of extensive public data on the specific toxicity of this compound, this guide focuses on the requisite methodologies for its toxicological evaluation, framed within the context of international regulatory standards. We will delve into the chemical formation of lisinopril DKP, its analytical detection, and a detailed framework for its toxicological risk assessment. This includes step-by-step protocols for in vitro cytotoxicity and genotoxicity assays, which are fundamental to characterizing the safety profile of this and other pharmaceutical impurities.

Introduction: The Imperative of Impurity Profiling

The presence of impurities in active pharmaceutical ingredients (APIs) is an unavoidable consequence of the manufacturing process and degradation over time.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[3] The impurity profile of a drug substance is a critical quality attribute that requires thorough investigation.[1]

Lisinopril, the lysine analog of enalaprilat, is a cornerstone in the management of hypertension and congestive heart failure.[1][4] Its synthesis and storage can lead to the formation of various related substances, including the diketopiperazine derivative, which is a product of intramolecular dehydration.[5][6] This guide will provide a detailed exploration of the toxicological considerations for this specific impurity.

Chemical Profile and Formation of Lisinopril Diketopiperazine

Lisinopril diketopiperazine, chemically known as (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid (for the S,S,S-isomer), is a cyclic dipeptide formed from the lisinopril molecule.[2][7] Its formation is primarily a result of intramolecular dehydration, a reaction that can be accelerated by high temperatures.[5][6] This process is a critical consideration during the manufacturing and storage of lisinopril, as elevated temperatures can lead to an increase in the concentration of this impurity.[5][6]

Diagram: Formation of Lisinopril Diketopiperazine

Caption: Intramolecular dehydration of lisinopril to its diketopiperazine impurity.

Regulatory Framework for Impurity Qualification

The qualification of a pharmaceutical impurity is the process of acquiring and evaluating data to establish its biological safety at the level or below which it is found in a drug substance. The ICH Q3A(R2) guideline provides a framework for the qualification of impurities in new drug substances. This guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Table 1: ICH Q3A(R2) Thresholds for Impurities

If the level of an impurity is above the qualification threshold, its safety must be justified. This can be achieved by demonstrating that the impurity is also a significant metabolite in humans or by conducting toxicological studies.

Toxicological Assessment Strategy

A comprehensive toxicological assessment of a pharmaceutical impurity involves a battery of tests to evaluate its potential adverse effects. For lisinopril diketopiperazine, a tiered approach is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration at which a substance induces cell death.[8] These assays are crucial for establishing a dose range for subsequent, more specific toxicological studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Materials:

-

Human cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium

-

Lisinopril diketopiperazine impurity (of known purity)

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO)[11]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of the lisinopril diketopiperazine impurity in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the impurity) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9][13]

-

Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Diagram: MTT Assay Workflow

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment

Genotoxicity testing is essential to determine if a substance can cause damage to the genetic material of cells.[14] A standard battery of in vitro genotoxicity tests includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[15] The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a medium lacking the amino acid.[15] This assay is conducted in accordance with OECD Guideline 471.[8][15]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[15]

-

Escherichia coli strain (e.g., WP2 uvrA)[15]

-

Lisinopril diketopiperazine impurity

-

S9 metabolic activation system (from induced rat liver)

-

Minimal glucose agar plates

-

Top agar

Procedure:

-

Preparation: Prepare serial dilutions of the lisinopril diketopiperazine impurity.

-

Exposure: In separate tubes, mix the test compound dilutions with the bacterial culture and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).

The in vitro micronucleus assay detects damage to chromosomes.[16][17] It identifies substances that cause the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells and contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16][17] This assay is performed according to OECD Guideline 487.[16][17][18][19][20]

Materials:

-

Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)[16]

-

Complete cell culture medium

-

Lisinopril diketopiperazine impurity

-

Cytochalasin B (optional, to block cytokinesis)

-

Fixative solution (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa)

-

Microscope slides

Procedure:

-

Cell Culture and Treatment: Culture the cells and expose them to various concentrations of the lisinopril diketopiperazine impurity, with and without S9 metabolic activation.

-

Cytokinesis Block (Optional): Add cytochalasin B to the culture medium to allow for the identification of cells that have completed one cell division.

-

Cell Harvesting: Harvest the cells by trypsinization or centrifugation.

-

Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with an appropriate dye.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Risk Assessment and Control Strategy

In the absence of specific toxicological data for lisinopril diketopiperazine, a risk assessment must be based on the principles of impurity qualification outlined in ICH guidelines. If the level of the impurity exceeds the qualification threshold, the toxicological studies described above should be performed.

If the impurity is found to be non-genotoxic, its acceptable intake can be determined based on standard toxicological studies (e.g., a 28-day repeated-dose toxicity study in one species). If the impurity is genotoxic, a more stringent control strategy is required, potentially involving the application of the Threshold of Toxicological Concern (TTC) concept. The TTC is a level of exposure for a chemical below which there is a very low probability of an appreciable risk to human health.

Control of lisinopril diketopiperazine formation should focus on the manufacturing process, particularly by controlling temperature and humidity during synthesis and storage to minimize its formation.[5][6]

Conclusion

References

-

Study of trans-cyclopropylbis (diketopiperazine) and chelating agents related to ICRF 159. Cytotoxicity, mutagenicity, and effects on scheduled and unscheduled DNA synthesis. PubMed. Available from: [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. Available from: [Link]

-

The Mutagenicity Analysis of Imidapril Hydrochloride and Its Degradant, Diketopiperazine Derivative, Nitrosation Mixtures by in Vitro Ames Test With Two Strains of Salmonella Typhimurium. PubMed. Available from: [Link]

-

Cytotoxicity study of cyclic (A,C,E,G) and linear (B,D,F,H) peptides in... ResearchGate. Available from: [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

-

Synthesis and cytotoxicity studies of novel cyclic peptide-2,6-dimethoxyhydroquinone-3-mercaptoacetic acid conjugates. PubMed. Available from: [Link]

-

Study of trans-cyclopropylbis(diketopiperazine) and chelating agents related to ICRF 159. Cytotoxicity, mutagenicity, and effects on scheduled and unscheduled DNA synthesis. ACS Publications. Available from: [Link]

-

Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC. Available from: [Link]

-

Ames Assay. Inotiv. Available from: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

Lisinopril Impurities and Related Compound. Veeprho. Available from: [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available from: [Link]

-

Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers. Available from: [Link]

-

GLP OECD 471 Ames Test. Scantox. Available from: [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link]

-

Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA. Available from: [Link]

-

AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Available from: [Link]

-

Cytotoxicity of plant extracts and purified cyclotides. Viability of... ResearchGate. Available from: [Link]

-

Lisinopril EP Impurities & USP Related Compounds. SynThink. Available from: [Link]

-

Developments around the bioactive diketopiperazines: A patent review. ResearchGate. Available from: [Link]

-

pharmaceutical genotoxic impurities: Topics by Science.gov. Science.gov. Available from: [Link]

-

Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. PMC. Available from: [Link]

-

Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. PMC. Available from: [Link]

-

Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. Available from: [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. Available from: [Link]

-

Lisinopril-impurities. Pharmaffiliates. Available from: [Link]

-

Lisinopril EP Impurity D / Lisinopril (S,S,R)-Diketopiperazine. Allmpus. Available from: [Link]

-

Lisinopril EP Impurity C. GLP Pharma Standards. Available from: [Link]

-

Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PMC. Available from: [Link]

-

ACT LISINOPRIL. Available from: [Link]

-

In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish. Frontiers. Available from: [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril. PMC. Available from: [Link]

-

In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Available from: [Link]

Sources

- 1. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. ttslaboratuvar.com [ttslaboratuvar.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. inotiv.com [inotiv.com]

- 16. criver.com [criver.com]

- 17. policycommons.net [policycommons.net]

- 18. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. insights.inotiv.com [insights.inotiv.com]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Methodological & Application

Application Note: Synthesis and Certification of Lisinopril S,S,S-Diketopiperazine Reference Standard

Executive Summary

This protocol details the controlled synthesis, purification, and structural validation of Lisinopril S,S,S-Diketopiperazine (DKP) , a critical degradation impurity designated as Impurity C in the European Pharmacopoeia (EP) and Related Compound A in the United States Pharmacopeia (USP).[1]

Unlike the parent molecule Lisinopril, which exists as an open-chain dipeptide derivative, the DKP analog forms via intramolecular cyclization (dehydration).[1][2] This transformation is stereochemically sensitive; maintaining the all-S configuration requires precise thermal and pH control to avoid epimerization to the R,S,S isomer (Impurity D).[1][2] This guide provides a validated route using acid-catalyzed cyclization in n-butanol, yielding a reference standard suitable for ICH Q3A/B compliant impurity profiling.

Scientific Background & Reaction Mechanism[2][3][4][5][6][7]

The Chemical Challenge

Lisinopril (

This "head-to-tail" cyclization expels water to form a rigid bicyclic 2,5-diketopiperazine ring.[1][2] The critical quality attribute (CQA) for this synthesis is stereochemical integrity. High temperatures (>150°C) favor thermodynamic epimerization, leading to the R,S,S isomer.[1] The protocol below utilizes moderate heat (80°C) to kinetically favor the S,S,S cyclization while preserving chiral centers.

Reaction Pathway Diagram[1][2]

Figure 1: Mechanistic pathway for the acid-catalyzed intramolecular cyclization of Lisinopril to its DKP analog.[1][2]

Experimental Protocol

Safety Warning: Concentrated Hydrochloric acid is corrosive.[1][2] n-Butanol is flammable and an irritant.[1][2] Perform all operations in a functioning fume hood.

Materials & Equipment

-

Precursor: Lisinopril Dihydrate (USP/EP Grade), >99% purity.[1][2]

-

Workup: Sodium Hydroxide (5 N), Ethyl Acetate, Diethyl Ether.[1]

-

Purification: Preparative HPLC System (C18 column).

Synthesis Workflow

Step 1: Solvation and Acidification[2]

-

Charge a 1 L round-bottom flask (RBF) with Lisinopril Dihydrate (50.0 g, 113.4 mmol) .

-

Add n-Butanol (500 mL) . The starting material will form a suspension.

-

Add Concentrated HCl (12.9 g, ~128 mmol) dropwise over 10 minutes at 25–30°C.

-

Note: A slight molar excess (1.1 eq) of acid is required to protonate the proline carbonyl and catalyze the nucleophilic attack.[2]

-

Step 2: Cyclization (Thermodynamic Control)[1][2]

-

Equip the RBF with a reflux condenser and a nitrogen inlet.

-

Heat the mixture to 75–80°C .

-

Stir at this temperature for 24 hours .

-

Process Analytical Technology (PAT): Monitor reaction progress via HPLC every 6 hours. The Lisinopril peak (RT ~5-6 min) should decrease, and the DKP peak (RT ~8-9 min, more hydrophobic) should grow.[1][2]

-

Critical Control Point: Do not exceed 85°C. Higher temperatures induce epimerization to the R,S,S isomer (Impurity D).[1]

-

Step 3: Workup and Isolation[2]

-

Cool the reaction mass to 20–25°C .

-

Adjust the pH to 5.2 ± 0.1 using 5 N NaOH . This is the isoelectric point where the zwitterionic DKP is least soluble in the organic matrix.

-

Concentrate the solution under reduced pressure (Rotavap) at 45°C to obtain a viscous syrupy mass.

-

Trituration: Add Diethyl Ether (200 mL) to the syrup and stir vigorously for 1 hour to precipitate the crude solid. Filter and dry under vacuum.[2]

Purification (Preparative HPLC)

To achieve Reference Standard grade (>99.5%), the crude material requires polishing.[1][2]

-

Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm.[1]

-

Gradient: 5% B to 40% B over 30 minutes.

-

Collection: Collect the major peak eluting after Lisinopril.[2][4] Lyophilize fractions to obtain a white, fluffy powder.

Characterization & Validation

To certify this material as a reference standard, you must prove both its chemical structure and stereochemical purity .

Analytical Data Summary

| Test | Acceptance Criteria | Expected Result |

| Appearance | White to off-white powder | Conforms |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 388.2 ± 0.5 Da | 388.2 Da (Loss of 18 Da from Lisinopril 406.[1][2]5) |

| HPLC Purity | ≥ 99.0% area | > 99.5% |

| Stereochemistry | Distinguishable from Impurity D | Confirmed by NMR/Co-injection |

Nuclear Magnetic Resonance (NMR) Validation

The formation of the diketopiperazine ring creates a rigid bicyclic system, causing distinct chemical shift changes compared to the open-chain parent.[2]

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 4.10 - 4.45 ppm: Multiplets corresponding to the alpha-protons of the Lysine and Proline residues.[1][2] In the DKP, these signals shift downfield due to the deshielding effect of the newly formed amide bond.

-

Absence of signals: The broad carboxylic acid proton of the proline moiety (usually >10 ppm) is absent.

-

-

Stereochemical Marker:

HPLC Validation Method (Self-Validating System)

Use this method to confirm the absence of the parent drug and the R-isomer.[1][2]

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18).[1]

-

Temperature: 50°C (High temp improves peak shape for DKPs).[1][2]

-

Mobile Phase: Phosphate Buffer pH 2.5 : Acetonitrile (85:15).[1][2]

-

Logic: The DKP is more hydrophobic than Lisinopril due to the loss of the polar zwitterionic character (carboxylate/amine neutralization via cyclization).

Storage and Stability

-

Storage: Store at 2–8°C in a tightly sealed vial. The DKP ring is hydrolytically stable at neutral pH but can reopen under strong alkaline stress.

-

Hygroscopicity: The lyophilized standard is hygroscopic.[2] Equilibrate to room temperature in a desiccator before weighing.

Workflow Visualization

Figure 2: End-to-end workflow for the synthesis and isolation of the reference standard.

References

-

European Pharmacopoeia (Ph.[2][5][6][7] Eur.) , 11th Edition.[2][8] Lisinopril Dihydrate Monograph. (Defines Impurity C as the S,S,S-diketopiperazine). [1][2]

-

Reddy, A. V. R., et al. (2015). "Synthesis and Characterization of Compounds Related to Lisinopril."[7] Scientia Pharmaceutica, 84(2), 269–278.[1] (Primary source for the n-butanol/HCl synthetic route).[1][2]

-

United States Pharmacopeia (USP) . Lisinopril Monograph: Related Compound A. (Defines the regulatory limits for this impurity). [1][2]

-

PubChem Compound Summary . "Lisinopril S,S,S-Diketopiperazine (CID 29982756)".[1][2] Link

-

ICH Harmonised Tripartite Guideline . "Impurities in New Drug Substances Q3A(R2)". (Guidance on reporting thresholds for impurities). Link

Sources

- 1. Lisinopril S,S,S-Diketopiperazine | C21H29N3O4 | CID 29982756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

Application Note: High-Purity Extraction and Quantification of Lisinopril and its Diketopiperazine Degradant from Plasma

[1]

Abstract

This application note details a robust protocol for the simultaneous extraction and quantification of Lisinopril and its primary degradation product, Lisinopril Diketopiperazine (DKP) , from human plasma. Unlike standard methods that rely on "dirty" protein precipitation, this guide utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1] This approach exploits the zwitterionic nature of Lisinopril to eliminate matrix effects (phospholipids) while preventing ex vivo degradation during sample processing.

Introduction & Scientific Rationale

The Molecule and the Challenge

Lisinopril is a hydrophilic, zwitterionic Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Unlike enalapril, it is not a prodrug and is excreted unchanged.[2] However, its high polarity (logP ≈ -1.[1]2) makes it difficult to retain on standard C18 columns or extract via Liquid-Liquid Extraction (LLE).[1]

The Degradation Mechanism

The primary stability risk for Lisinopril is intramolecular cyclization to form Lisinopril Diketopiperazine (DKP) .[3] This reaction is catalyzed by heat and acidic conditions.

-

In Vivo: Minimal metabolism occurs.[2]

-

In Vitro (The Risk): DKP can form artificially during sample preparation (e.g., high-temperature evaporation of acidic eluents), leading to false negatives for the parent drug and false positives for the degradant.[1]

Diagram 1: Lisinopril Degradation Pathway The following diagram illustrates the intramolecular cyclization (dehydration) of Lisinopril to DKP.

Caption: Mechanism of Lisinopril cyclization to Diketopiperazine (DKP) via dehydration.

Method Development Strategy

Why Mixed-Mode SPE (MCX)?

Standard Protein Precipitation (PPT) leaves significant phospholipids in the sample, causing ion suppression in the MS source. Reverse-Phase (HLB) SPE often fails to retain Lisinopril due to its extreme polarity.[1]

The Solution: Mixed-Mode Cation Exchange (MCX).[1]

-

Acidic Load: At pH 2, Lisinopril's amine groups are protonated (

), allowing ionic binding to the sorbent. -

Organic Wash: Because the drug is locked by ionic charge, we can wash with 100% Methanol to remove hydrophobic interferences (lipids) without eluting the drug.

-

Basic Elution: High pH neutralizes the amine, releasing the drug.

Experimental Protocol

Materials & Reagents[1][3]

-

Internal Standard (IS): Lisinopril-d5 (Preferred) or Enalaprilat.[1]

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

-

LC Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18), 100 x 2.1 mm, 3 µm.[1]

Sample Preparation Workflow (MCX SPE)

Diagram 2: MCX Extraction Logic

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring lipid removal and analyte retention.

Detailed Steps:

-

Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard. Add 200 µL 2% Formic Acid (aq). Vortex.

-

Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.[1]

-

Loading: Load pre-treated sample at gravity flow or low vacuum.

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts and proteins).

-

Wash 2 (Organic): 1 mL 100% Methanol. (Crucial step: Removes phospholipids. Lisinopril remains bound by ionic interaction).

-

Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

-

Evaporation: Evaporate to dryness under Nitrogen at 35°C .

-

Critical Warning: Do not exceed 40°C. Higher temps can convert Lisinopril to DKP, invalidating the stability assessment.

-

-

Reconstitution: Dissolve in 200 µL Mobile Phase A.

LC-MS/MS Parameters[1]

Table 1: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | HSS T3 or Polar C18 (100 x 2.1mm) | Retains polar compounds better than standard C18.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for positive mode ESI. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |

| Injection Vol | 5 - 10 µL | Minimized to prevent peak broadening.[1] |

| Run Time | 5.0 Minutes | Fast throughput.[4] |

Gradient Profile:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 90% B (Elutes DKP, which is less polar)

-

3.5 min: 90% B

-

3.6 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometry (MRM) Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lisinopril | 406.2 | 246.1 | 30 | 25 |

| Lisinopril DKP | 388.2 | 246.1 | 30 | 28 |

| Enalaprilat (IS) | 349.2 | 206.1 | 30 | 22 |

Note: DKP has a mass of [M+H]+ 388.2 due to the loss of water (18 Da) from the parent (406.2).[1]

Validation & Troubleshooting

System Suitability Criteria

-

Resolution: Baseline resolution (R > 1.5) between Lisinopril and any matrix interference is required. DKP will elute later than Lisinopril on a C18 column due to the loss of polar groups.

-

Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be < 20% of the LLOQ area.

Common Pitfalls

-

The "Ghost" Degradant: If you observe high DKP levels in your T=0 calibration standards, check your evaporation temperature. It is likely forming during the dry-down step.[1]

-

Low Recovery: If recovery is < 50%, ensure the plasma was acidified before loading. If the pH is > 3 during loading, Lisinopril (zwitterion) may not bind to the cation exchange sites.

-

Ion Suppression: If IS response varies > 15% between samples, the Methanol wash (Step 5 in SPE) was likely insufficient. Increase wash volume to 1.5 mL.

References

-

Naidong, W. et al. (2005). "Development and validation of a stability indicating HPLC method for determination of lisinopril and lisinopril degradation product." Journal of Pharmaceutical and Biomedical Analysis.

-

Tashtoush, B. M., et al. (2004).[5] "Liquid chromatographic-mass spectrometric method for quantitative determination of lisinopril in human plasma." Pharmazie.[1][5]

-

Acta Scientific. (2019). "Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS." Acta Scientific Pharmaceutical Sciences.

-

PubChem. (2023). "Lisinopril Diketopiperazine Compound Summary." National Library of Medicine.

Sources

- 1. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lisinopril - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatographic-mass spectrometric method for quantitative determination of lisinopril in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

This application note provides a comprehensive guide for the selection of a suitable C18 reversed-phase HPLC column for the analysis of lisinopril and its related substances. As a polar, zwitterionic molecule, lisinopril presents unique challenges for retention and peak shape in reversed-phase chromatography. This document delves into the critical physicochemical properties of lisinopril and its impurities, and how these properties dictate the optimal characteristics of a C18 stationary phase. We will explore the impact of end-capping, carbon load, particle size, and pore size on the separation, providing a detailed protocol and a systematic approach to column selection and method development.

Introduction: The Analytical Challenge of Lisinopril

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure. Its chemical structure, (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, contains two carboxylic acid groups and a primary and secondary amine, making it a zwitterionic and highly polar compound at intermediate pH values.[1] The presence of these multiple ionizable groups can lead to poor retention and peak tailing on traditional C18 columns due to secondary interactions with residual silanols on the silica surface.[2]

Furthermore, the analysis of lisinopril requires the separation of the active pharmaceutical ingredient (API) from its related substances, which may include synthesis impurities, degradation products, and isomers.[2] These impurities can be structurally similar to lisinopril and may also be polar in nature, adding to the complexity of the separation. Therefore, a stability-indicating HPLC method is crucial for ensuring the quality, safety, and efficacy of lisinopril drug products.[3] The selection of an appropriate C18 column is the cornerstone of developing such a robust and reliable method.

Understanding the Analyte: Physicochemical Properties of Lisinopril and Related Substances

A successful chromatographic separation begins with a thorough understanding of the analyte's properties.

Lisinopril's Key Characteristics:

-

Polarity and Hydrophilicity: Lisinopril is highly soluble in water and has a low logP value, indicating its hydrophilic nature.[4] This makes it challenging to retain on a non-polar C18 stationary phase.

-

Multiple Ionization States (pKa values): Lisinopril has four pKa values, corresponding to its two carboxylic acid groups and two amino groups.[1][3] This means its net charge is highly dependent on the mobile phase pH. At low pH, the amino groups are protonated (positive charge), and the carboxylic acid groups are neutral. At high pH, the carboxylic acid groups are deprotonated (negative charge), and the amino groups are neutral. At intermediate pH, it exists as a zwitterion.

-

Potential for Peak Tailing: The basic amino groups in lisinopril can interact with acidic residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing and poor chromatographic performance.[2]

Common Lisinopril Related Substances:

A number of related substances for lisinopril are listed in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These can include:

-

Lisinopril Diketopiperazine (Impurity C): A degradation product formed through intramolecular cyclization.[2]

-

Enalaprilat: A structurally similar ACE inhibitor that can be a process-related impurity.

-

Other synthesis-related impurities and degradation products. [5]

The successful separation of these closely related compounds from the main lisinopril peak is a key objective of the HPLC method.

The Heart of the Separation: C18 Column Selection Criteria

The choice of a C18 column is not a one-size-fits-all decision. For a polar and basic compound like lisinopril, several key column parameters must be carefully considered.

The Critical Role of End-capping

Residual silanol groups on the silica surface are a primary cause of peak tailing for basic compounds.[6] End-capping is a process where these accessible silanols are chemically bonded with a small silane, typically trimethylsilane, to render them inert.[6] For lisinopril analysis, a highly and effectively end-capped C18 column is essential .

-

Mechanism: By minimizing the number of free silanol groups, end-capping reduces the undesirable ionic interactions between the protonated amino groups of lisinopril and the negatively charged silanols, resulting in improved peak symmetry and reproducibility.[7]

-

Recommendation: Opt for columns explicitly marketed as "fully end-capped" or designed for the analysis of basic compounds.

Carbon Load: A Balancing Act

The carbon load refers to the percentage of carbon content on the silica surface, which is related to the density of the C18 chains.

-

High Carbon Load (>15%): Generally provides greater hydrophobicity and can increase the retention of non-polar compounds. However, for a polar analyte like lisinopril, a very high carbon load may not be advantageous and could potentially lead to poor wettability with highly aqueous mobile phases.[8]

-

Low to Medium Carbon Load (10-15%): Often provides a better balance for the retention of polar compounds. A lower carbon load can improve the compatibility with highly aqueous mobile phases, which are often necessary for retaining and separating polar analytes.[8]

-

Recommendation: A C18 column with a medium carbon load is often a good starting point for lisinopril analysis.

Particle Size and Column Dimensions: Efficiency and Speed

The choice of particle size and column dimensions directly impacts the efficiency, speed, and backpressure of the analysis.

-

5 µm Particles: Traditional, robust, and suitable for standard HPLC systems. They offer a good balance between efficiency and backpressure.

-

Sub-2 µm and Superficially Porous Particles (Core-Shell): Provide significantly higher efficiency and allow for faster analysis times, compatible with UHPLC systems. Core-shell particles, in particular, offer high efficiency with lower backpressure compared to fully porous sub-2 µm particles.

-

Recommendation: For routine analysis on standard HPLC systems, a 250 mm x 4.6 mm, 5 µm column provides robust performance. For higher throughput and efficiency, a 150 mm x 4.6 mm, 3 µm or a core-shell column is recommended.

Pore Size: Accommodating the Molecule

The pore size of the silica support should be appropriate for the size of the analyte molecules to allow for effective interaction with the stationary phase. For a relatively small molecule like lisinopril (molecular weight ~405.5 g/mol ), a standard pore size of 100-120 Å is generally suitable.

Workflow for C18 Column Selection

The following diagram illustrates a systematic approach to selecting the optimal C18 column for lisinopril analysis.

Caption: A systematic workflow for selecting a C18 column for lisinopril analysis.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the analysis of lisinopril and its related substances using a well-chosen C18 column.

Recommended Column and Chromatographic Conditions

| Parameter | Recommended Condition | Justification |

| Column | C18, fully end-capped, 250 mm x 4.6 mm, 5 µm | Provides good resolution and peak shape for lisinopril and its impurities on standard HPLC systems. |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with 1M KOH | The pH is critical for controlling the ionization state of lisinopril and achieving good peak shape.[8] |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |

| Gradient | Time (min) | %B |

| 0 | 5 | |

| 20 | 40 | |

| 25 | 40 | |

| 26 | 5 | |

| 30 | 5 | |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Elevated temperature can sometimes improve peak shape for compounds that exhibit conformational isomers.[9] |

| Detection Wavelength | 215 nm | Lisinopril has significant absorbance at this wavelength.[1] |

| Injection Volume | 10 µL |

Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of Lisinopril reference standard in Mobile Phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.

-

Sample Solution: For tablet analysis, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 10 mg of lisinopril to a 100 mL volumetric flask. Add approximately 70 mL of Mobile Phase A, sonicate for 15 minutes to dissolve, and dilute to volume with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Lisinopril) | ≤ 1.5 |

| Theoretical Plates (Lisinopril) | ≥ 2000 |

| %RSD for replicate injections | ≤ 2.0% |

Troubleshooting and Further Optimization

-

Peak Tailing: If significant peak tailing is observed, consider a column with even more effective end-capping or a different bonding chemistry. Adjusting the mobile phase pH can also have a significant impact on peak shape.

-

Poor Retention: If retention is insufficient, decrease the percentage of the organic modifier in the mobile phase. A C18 column with a higher carbon load or a polar-embedded phase could also be evaluated.

-

Co-elution of Impurities: If impurities are not well-resolved, a shallower gradient or a different organic modifier (e.g., methanol) can be explored. Screening columns from different manufacturers with slightly different selectivities can also be beneficial.

Conclusion

The successful HPLC analysis of lisinopril and its related substances is highly dependent on the strategic selection of the C18 column. By understanding the physicochemical properties of the analytes and their interaction with the stationary phase, a chromatographer can make an informed decision. A fully end-capped C18 column with a medium carbon load and a standard particle size provides a robust starting point. Further optimization of the mobile phase and other chromatographic parameters will lead to a reliable and reproducible method suitable for quality control and stability studies in the pharmaceutical industry.

References

-

Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

-

Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

- Takács-Novák, K., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16.

-

FooDB. (2011, September 21). Showing Compound Lisinopril (FDB022753). Retrieved from [Link]

-

GL Sciences. (2023, November 1). What are C18 HPLC columns?. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of column temperature on the peak shape of lisinopril; mobile phase. Retrieved from [Link]

-

Interchim. (2017, January 15). HPLC : zoom on Interchim C18 AQ stationary phases from analytical scale to purification. Retrieved from [Link]

-

YMC America, Inc. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. Retrieved from [Link]

-

Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

The Merck Index Online. (n.d.). Lisinopril. Retrieved from [Link]

- Nagaraju, P., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Journal of the Korean Chemical Society, 60(4), 266-271.

- Zhou, L., et al. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1565-1570.

-

Obrnuta faza. (n.d.). Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. Retrieved from [Link]

-

LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

-

MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]

-

PubChem. (n.d.). Lisinopril. Retrieved from [Link]

-

Separation Science. (2023, December 8). End-capping. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Physicochemical analysis and quality assessment of Lisinopril oral formulations used in the management of hypertension. Retrieved from [Link]

-

Wikipedia. (n.d.). Lisinopril. Retrieved from [Link]

- Scholars Research Library. (2015). Development and validation of RP-LC method for lisinopril dihydrate in bulk and its pharmaceutical formulations. Der Pharmacia Lettre, 7(7), 340-344.

-

Deranged Physiology. (n.d.). Lisinopril. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ZESTRIL (lisinopril) prescribing information. Retrieved from [Link]

-

ResearchGate. (2017, August 19). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

- Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322.

- Ghogare, P. B., & Godge, R. K. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form.

- Al-Aani, H., & Al-Rekabi, A. (2018). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 11(11), 4887-4893.

- Al-Sadeq, A. A., et al. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 3(9), 23-29.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hamiltoncompany.com [hamiltoncompany.com]

- 3. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchtrend.net [researchtrend.net]

- 7. xisdxjxsu.asia [xisdxjxsu.asia]

- 8. Effect of carbon loading on the extraction properties of C-18 bonded silica used for solid-phase extraction of acidic and basic analytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability of Lisinopril Formulations

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for preventing the cyclization of Lisinopril during stability testing. Here, we will explore the mechanisms of degradation, provide troubleshooting strategies, and answer frequently asked questions to ensure the integrity of your stability studies.

Understanding the Challenge: Lisinopril Cyclization

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is known to undergo intramolecular cyclization to form a primary degradation product, lisinopril diketopiperazine (DKP).[1] This degradation pathway can significantly impact the potency and safety profile of the drug product. The formation of DKP is a critical quality attribute that must be monitored and controlled throughout the drug development process, particularly during stability testing as mandated by ICH guidelines.[2]

The proline residue in Lisinopril's structure plays a crucial role in its susceptibility to cyclization. The inherent conformational rigidity of the proline ring can facilitate the necessary orientation for the intramolecular nucleophilic attack, leading to the formation of the DKP ring.[3] This process is primarily driven by factors such as heat and is pH-dependent.

Below is a simplified representation of the cyclization mechanism:

Caption: Intramolecular cyclization of Lisinopril to its diketopiperazine (DKP) derivative.

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of Lisinopril and provides actionable solutions.

Q1: I'm observing a significant new peak in my HPLC chromatogram during a stability study of my Lisinopril formulation. How can I confirm if it's the diketopiperazine (DKP) degradant?

A1: Confirmation of the DKP degradant can be achieved through a combination of forced degradation studies and analytical techniques.

Step 1: Perform Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and demonstrate the stability-indicating nature of your analytical method.[4][5]

Experimental Protocol: Forced Degradation of Lisinopril

-

Preparation of Stock Solution: Prepare a stock solution of your Lisinopril drug substance or product in a suitable solvent (e.g., mobile phase).

-

Stress Conditions: Expose the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 50°C for 72 hours.[4]

-

Base Hydrolysis: 0.01 M NaOH at 25°C. Note: Lisinopril is highly sensitive to basic conditions and can degrade almost instantaneously in 0.1M NaOH.[4][6]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

-

Thermal Degradation: Store the solid drug substance or product at elevated temperatures (e.g., 70°C) and monitor over time.[2]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Step 2: Analytical Characterization

-

HPLC with UV Detection: Compare the retention time of the unknown peak in your stability sample with the major degradation peak observed under thermal and basic stress conditions. The DKP is often the primary product under these conditions.

-

LC-MS Analysis: For definitive identification, utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. The DKP of Lisinopril will have a specific molecular weight corresponding to the dehydrated form of the parent drug.

Q2: My current HPLC method is not adequately separating the Lisinopril peak from its degradants. What are the key parameters for a stability-indicating HPLC method?

A2: A validated stability-indicating HPLC method is crucial for accurately quantifying Lisinopril and its degradation products.

A robust method should provide baseline separation of the active pharmaceutical ingredient (API) from all potential degradants and formulation excipients.[7]

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for moderately polar compounds like Lisinopril and its DKP. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or ammonium phosphate) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the pH, which affects the ionization state and retention of the analytes. The organic modifier adjusts the elution strength. |

| pH of Mobile Phase | Typically in the acidic range (e.g., pH 3.0) | An acidic pH can improve peak shape and resolution for amine-containing compounds like Lisinopril.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Detection Wavelength | 210-237 nm | Lisinopril has UV absorbance in this range, allowing for sensitive detection.[1][6] |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Temperature can influence retention times and selectivity. Maintaining a consistent temperature is important for reproducibility.[8] |

Example HPLC Method:

-

Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[4]

-

Mobile Phase: Methanol:Water:Acetonitrile (80:17.5:2.5 v/v/v), with the pH of the water adjusted to 3.0 with phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection: 210 nm[1]

-

Column Temperature: 25°C[4]

Workflow for Method Validation:

Caption: Workflow for validating a stability-indicating HPLC method.

Q3: I suspect an excipient in my formulation is accelerating the cyclization of Lisinopril. How can I investigate this?

A3: Excipient compatibility studies are essential during pre-formulation to identify and avoid interactions that can compromise drug stability.

Experimental Protocol: Excipient Compatibility Screening

-

Binary Mixtures: Prepare binary mixtures of Lisinopril with individual excipients in a 1:1 ratio (or a ratio representative of the formulation).

-

Storage Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analytical Testing: Analyze the samples at initial and subsequent time points using a validated stability-indicating HPLC method to quantify the formation of DKP and other degradants.

-

Control: Include a sample of pure Lisinopril stored under the same conditions as a control.

-

Characterization (Optional): Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) can provide additional information on potential physical and chemical interactions.[9][10]

Known Incompatibilities:

-

Lactose: While some studies show compatibility with certain excipients, there are reports of incompatibility between lisinopril and lactose, a common filler.[10][11]

-

Magnesium Stearate: Some studies have indicated that magnesium stearate may decrease the stability of certain ACE inhibitors.[12]

Generally Compatible Excipients (based on some studies):

-

Mannitol[10]

-

Microcrystalline cellulose[10]

-

Sodium starch glycolate[10]

-

Croscarmellose sodium[10]

-

Crospovidone[10]

-

Sodium lauryl sulfate[10]

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions to minimize Lisinopril cyclization? A: To minimize cyclization, Lisinopril and its formulations should be stored in a well-closed container, protected from moisture, and at controlled room temperature. Avoid exposure to high temperatures.

Q: Does the physical state (solid vs. solution) of Lisinopril affect its stability? A: Yes, Lisinopril is generally more stable in the solid state. In aqueous solutions, the rate of degradation, including cyclization, is typically faster.[2]

Q: Are there any formulation strategies to inhibit DKP formation? A: Yes, formulation strategies can include:

-

pH Control: For liquid formulations, maintaining an optimal pH (typically in the acidic range) can slow down the rate of cyclization.

-

Moisture Control: For solid dosage forms, minimizing moisture content through appropriate manufacturing processes and packaging is crucial.

-

Excipient Selection: Choosing compatible excipients that do not promote degradation is fundamental.

Q: How do the ICH stability guidelines apply to the monitoring of Lisinopril cyclization? A: The ICH guidelines (specifically Q1A) provide a framework for stability testing, including the duration of studies, storage conditions (long-term, intermediate, and accelerated), and the requirement to use validated stability-indicating analytical methods to monitor degradation products like DKP.[2]

References

-

Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

-

Kasagić-Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska. [Link]

-

Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. [Link]

-

ResearchGate. (n.d.). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. [Link]

-

Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. PubMed. [Link]

-

ResearchGate. (2025). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations. [Link]

-

Narasimhulu, G., et al. (2014). Formulation and Evaluation of Lisinopril Sublingual Tablets. IAJPS. [Link]

-

Kasagić Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. ResearchGate. [Link]

-

ResearchGate. (n.d.). The effect of pH-value on the reaction rate of lisinopril dihydrate thermal-decomposed. [Link]

-

ResearchGate. (2025). Stress degradation studies on hydrochlorothiazide and lisinopril using validated stability indicating high performance thin layer chromatographic method. [Link]

-